Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate
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Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate involves several steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common synthetic routes include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . Industrial production methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazole-containing compounds . These compounds share similar heterocyclic structures but differ in their specific functional groups and biological activities. For example, imidazo[1,2-a]pyrimidines are known for their wide range of applications in medicinal chemistry, while imidazole-containing compounds are important in the development of new drugs .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c18-13(15-5-7-17-8-6-15)19-10-11-9-16-4-2-1-3-12(16)14-11/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPGHSVATPVSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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